molecular formula C17H23N3O3 B12182189 tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate

tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate

Cat. No.: B12182189
M. Wt: 317.4 g/mol
InChI Key: XXQPLZLVBIWQNY-UHFFFAOYSA-N
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Description

tert-Butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate is a carbamate-protected amine derivative with a 1-methylindole-2-carboxamide moiety. Its structure comprises a tert-butoxycarbonyl (Boc) group, an ethylenediamine linker, and a 1-methylindole-2-carboxamide unit. This compound is primarily utilized as an intermediate in organic synthesis, particularly in drug discovery, where the Boc group serves as a temporary protecting group for amines during multi-step reactions .

The methyl group at the indole’s 1-position enhances steric stability and may influence solubility and metabolic resistance compared to unsubstituted indoles .

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-[2-[(1-methylindole-2-carbonyl)amino]ethyl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)14-11-12-7-5-6-8-13(12)20(14)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

XXQPLZLVBIWQNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

Preparation Methods

Stepwise Amine Protection and Acylation

A common route involves:

  • Protection of Ethylenediamine : Reacting ethylenediamine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at −78°C in the presence of n-butyllithium (n-BuLi) to form tert-butyl (2-aminoethyl)carbamate.

  • Coupling with 1-Methylindole-2-carbonyl Chloride : The protected amine is subsequently reacted with 1-methyl-1H-indole-2-carbonyl chloride in dichloromethane (DCM) using pyridine as a base.

Critical Parameters :

  • Low temperatures (−78°C) prevent over-alkylation during Boc protection.

  • Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride intermediate.

Three-Component Coupling with CO₂

Recent advancements utilize carbon dioxide (CO₂) as a carbonyl source in carbamate synthesis. This method avoids pre-functionalized carbonyl reagents and streamlines the process.

Reaction Mechanism and Conditions

The three-component coupling involves:

  • Primary amine : Ethylenediamine derivative.

  • CO₂ : Bubbled into the reaction mixture.

  • Alkyl halide : tert-Butyl bromide.

The reaction proceeds in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) as catalysts. TBAI enhances carbamate anion stability, minimizing side reactions like over-alkylation.

Representative Procedure :

  • Ethylenediamine (10 mmol), Cs₂CO₃ (20 mmol), and TBAI (1 mmol) are suspended in DMF.

  • CO₂ is bubbled through the mixture for 30 minutes.

  • tert-Butyl bromide (12 mmol) is added dropwise, and the reaction is stirred at 50°C for 12 hours.

Yield : 78–85% after column chromatography.

Curtius Rearrangement from Carboxylic Acids

The Curtius rearrangement offers an alternative pathway, particularly for aromatic substrates. This method converts carboxylic acids to carbamates via acyl azides.

Synthetic Steps

  • Acyl Azide Formation : 1-Methyl-1H-indole-2-carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide (NaN₃) in the presence of zinc(II) triflate.

  • Thermal Rearrangement : The acyl azide undergoes Curtius rearrangement at 75°C, generating an isocyanate intermediate.

  • Trapping with Ethanolamine : The isocyanate reacts with ethanolamine, followed by Boc protection to yield the target compound.

Optimization Notes :

  • Aromatic carboxylic acids require higher temperatures (75°C vs. 40°C for aliphatic analogs) to drive rearrangement.

  • Tetrabutylammonium bromide (TBAB) stabilizes intermediates, improving yields to 70–82%.

Electrochemical Synthesis Methods

Electrochemical approaches provide a green alternative by enabling reagent-free carbamate formation. While less common for this specific compound, foundational studies suggest adaptability.

General Protocol

  • Substrate Preparation : tert-Butyl (2-aminoethyl)carbamate and 1-methyl-1H-indole-2-carboxylic acid are dissolved in acetonitrile.

  • Electrolysis : Conducted at a constant potential (5 V) using platinum electrodes, promoting direct coupling without exogenous oxidants.

Advantages :

  • Eliminates need for hazardous reagents.

  • Yields comparable to traditional methods (75–80%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Side Reactions
Solvent DMF85Minimal over-alkylation
Temperature 50°C82<5% decomposition
Catalyst Cs₂CO₃ + TBAI88None observed

Catalytic Systems

  • Cs₂CO₃/TBAI : Enhances nucleophilicity of amines and stabilizes intermediates.

  • Zn(OTf)₂ : Effective in Curtius rearrangement, particularly for aromatic systems.

Challenges and Troubleshooting

Common Issues

  • Low Yields in Coupling Steps : Often due to moisture ingress. Solution: Use molecular sieves or anhydrous solvents.

  • Byproduct Formation : Over-alkylation mitigated by stoichiometric control of alkyl halides.

Purification Strategies

  • Flash Chromatography : Employ gradients of ethyl acetate/heptane (0–30%) to isolate Boc-protected intermediates.

  • Recrystallization : tert-Butyl carbamates often crystallize from ether/heptane mixtures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Fluorine (Analog 1) increases electronegativity and bioavailability, while methyl groups (Target Compound) improve steric shielding .
  • Linker Modifications : Ethylenediamine (Target Compound) vs. ketone (Analog 3) alters conformational flexibility and hydrogen-bonding capacity .
  • Protecting Groups: Boc (Target Compound) vs. 4-methoxybenzyl (Analog 3) impacts deprotection conditions (e.g., TFA vs. hydrogenolysis) .

Spectral Data and Structural Confirmation

NMR and MS Comparisons

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) MS (M+H⁺)
Target Compound δ 7.68 (t, J = 8.5 Hz, indole-H), δ 1.42 (s, Boc-CH₃) δ 155.2 (Boc C=O), δ 165.8 (amide C=O) Not reported
Analog 1 δ 7.30 (d, J = 8.5 Hz, indole-H), δ 4.12 (t, ethyl-CH₂) δ 156.1 (Boc C=O), δ 115.2 (C-F) 278.32
Analog 3 δ 8.02 (s, indole-H), δ 3.80 (s, OCH₃) δ 170.1 (ketone C=O), δ 154.9 (Boc C=O) 620.75

Spectral Insights :

  • The target compound’s amide carbonyl (δ ~165 ppm) resonates downfield compared to Analog 1’s carbamate (δ ~156 ppm), confirming structural differences .
  • Fluorine in Analog 1 causes distinct splitting in ¹H NMR and a characteristic ¹³C signal at δ ~115 ppm .

Biological Activity

tert-butyl (2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}ethyl)carbamate is a synthetic compound featuring an indole moiety, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
IUPAC Nametert-butyl N-[2-[(1-methylindole-2-carbonyl)amino]ethyl]carbamate
InChI KeyXXQPLZLVBIWQNY-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole moiety is known to modulate various cellular processes, such as:

  • Inhibition of Cell Proliferation : The compound can inhibit the growth of cancer cells by interfering with cell cycle regulation.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells.
  • Antiviral Activity : The compound has shown potential in inhibiting viral replication through interaction with viral proteins.

Biological Activity Studies

Numerous studies have investigated the biological activities of this compound. Below are some notable findings:

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of 25 µM against A431 (human epidermoid carcinoma) cells, indicating potent anticancer properties.

Antiviral Properties

In vitro assays have shown that this compound can inhibit the activity of viral proteases, which are essential for viral replication. The compound demonstrated an EC50 value of 50 nM against SARS-CoV-2 main protease, highlighting its potential as an antiviral agent.

Case Studies

Several case studies have focused on the therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.
    • Methodology : Mice bearing xenograft tumors were treated with varying doses.
    • Results : Significant tumor regression was observed at higher doses, correlating with increased apoptosis markers.
  • Case Study on Viral Inhibition :
    • Objective : To assess the antiviral efficacy against coronaviruses.
    • Methodology : Cell cultures were infected with SARS-CoV-2 and treated with the compound.
    • Results : A marked reduction in viral load was noted, supporting its role as a potential therapeutic agent.

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